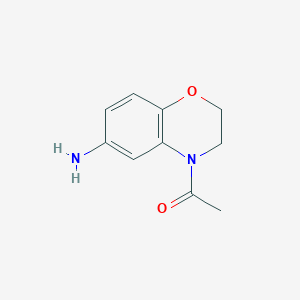











|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][CH2:7][CH2:8][N:9](C(=O)C)[C:4]=2[CH:3]=1.Br[CH2:16][CH2:17][O:18][CH2:19][CH2:20]Br.C([O-])([O-])=O.[Na+].[Na+].[OH-].[K+]>O.CO>[O:18]1[CH2:19][CH2:20][N:1]([C:2]2[CH:14]=[CH:13][C:5]3[O:6][CH2:7][CH2:8][NH:9][C:4]=3[CH:3]=2)[CH2:16][CH2:17]1 |f:2.3.4,5.6|
|


|
Name
|
|
|
Quantity
|
0.5832 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC2=C(OCCN2C(C)=O)C=C1
|
|
Name
|
|
|
Quantity
|
0.774 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCOCCBr
|
|
Name
|
|
|
Quantity
|
0.6432 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
ice water
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 150° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to rt
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 55° C
|
|
Type
|
WAIT
|
|
Details
|
After 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to rt
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (50 mL×2)
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine (50 mL×2)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a violet solid
|
|
Type
|
CUSTOM
|
|
Details
|
The violet solid was purified by column chromatography on a silica gel column
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCN(CC1)C1=CC2=C(OCCN2)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |